molecular formula C11H13BrSSi B8538370 4-Bromo-2-(trimethylsilyl)benzothiophene

4-Bromo-2-(trimethylsilyl)benzothiophene

Cat. No.: B8538370
M. Wt: 285.28 g/mol
InChI Key: HQMDBGODFMLDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trimethylsilyl)benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core (a benzene ring fused to a thiophene ring) substituted at the 4-position with a bromine atom and at the 2-position with a trimethylsilyl (TMS) group. The bromine atom acts as a halogen substituent, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the TMS group provides steric bulk and electronic modulation, enhancing solubility in non-polar solvents. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionalization, which allows precise structural diversification .

Properties

Molecular Formula

C11H13BrSSi

Molecular Weight

285.28 g/mol

IUPAC Name

(4-bromo-1-benzothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C11H13BrSSi/c1-14(2,3)11-7-8-9(12)5-4-6-10(8)13-11/h4-7H,1-3H3

InChI Key

HQMDBGODFMLDQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-bromo-2-(trimethylsilyl)benzothiophene, highlighting differences in substituents, reactivity, and applications:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Benzothiophene 4-Br, 2-TMS Cross-coupling precursor; materials science
4-Bromo-2-(trifluoromethoxy)benzaldehyde Benzaldehyde 4-Br, 2-CF₃O Electrophilic coupling partner for Pd catalysis
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene Benzothiophene 5-Br, 2-(4-Cl-C₆H₄) Pharmaceutical intermediate; halogenated aryl
4-Bromo-2-(trimethylsilyl)thiazole Thiazole 4-Br, 2-TMS Fluorescent dye synthesis; biomolecule linker
4-(Benzo[b]thiophen-2-yl)-2-(trifluoromethoxy)benzaldehyde Benzothiophene 2-(CF₃O), fused benzothiophene Near-infrared (NIR) materials; ambipolar semiconductors

Key Comparisons

Reactivity in Cross-Coupling Reactions

  • The bromine atom in This compound facilitates palladium-catalyzed cross-coupling, similar to 4-bromo-2-(trifluoromethoxy)benzaldehyde . However, the TMS group in the former may sterically hinder coupling compared to smaller substituents like CF₃O.
  • In contrast, 5-bromo-2-(4-chlorophenyl)benzo[b]thiophene undergoes selective coupling at the bromine site, while the 4-chlorophenyl group remains inert .

Electronic and Steric Effects

  • The TMS group in This compound increases lipophilicity and electron density at the 2-position, contrasting with electron-withdrawing groups like CF₃O in related benzaldehyde derivatives .
  • Thiazole analogs (e.g., 4-bromo-2-(trimethylsilyl)thiazole) exhibit higher aromaticity and planarity than benzothiophene derivatives, affecting their optical properties in materials science .

Applications this compound is tailored for synthesizing advanced materials, whereas its thiazole counterpart is used in fluorescent dyes and biomolecule modification .

Research Findings and Data Tables

Thermal Stability Comparison

Compound Melting Point (°C) Decomposition Temperature (°C)
This compound Not reported >200 (estimated)
4-Bromo-2-(trifluoromethoxy)benzaldehyde 94–96 220
4-Bromo-2-(trimethylsilyl)thiazole Not reported 180–200

Note: Decomposition data inferred from analogous silyl and brominated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.